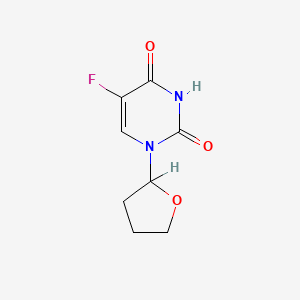
Tegafur
Overview
Description
Tegafur is a chemotherapeutic prodrug of 5-fluorouracil, used primarily in the treatment of various cancers. It is a pyrimidine analogue that, upon metabolic conversion, exerts its anticancer effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. This compound is often administered in combination with other agents to enhance its efficacy and reduce toxicity .
Mechanism of Action
Target of Action
Tegafur is a prodrug of Fluorouracil (5-FU), an antineoplastic agent used in the treatment of various cancers . The primary target of this compound is thymidylate synthase (TS) , an enzyme involved in the pyrimidine pathway that is crucial for DNA synthesis .
Mode of Action
This compound is metabolized to 5-FU in the body . Once converted and bioactivated to 5-FU, the drug mediates its anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis . This inhibition disrupts the synthesis of DNA, RNA, and proteins, thereby slowing down the growth rate of the tumor and inhibiting the division and proliferation of tumor cells .
Biochemical Pathways
The transformation of 2’-deoxyurindylate (dUMP) to 2’-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells . This compound, by inhibiting thymidylate synthase, disrupts this transformation, thereby affecting the pyrimidine pathway and ultimately inhibiting DNA synthesis .
Pharmacokinetics
This compound is usually given in combination with other drugs that enhance the bioavailability of 5-FU by blocking the enzyme responsible for its degradation . This ensures high concentrations of 5-FU at a lower dose of this compound . The elimination half-life of this compound is between 3.9 and 11 hours .
Result of Action
The result of this compound’s action is a decrease in thymidine synthesis, DNA synthesis, and disrupted RNA function, leading to tumor cell cytotoxicity . This results in the slowing down of the growth rate of the tumor and inhibits the division and proliferation of tumor cells .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the expression of CYP2A6 in the liver, which metabolizes this compound to 5-FU, can determine the effect of this compound . Genetic variations within the DPD gene (DPYD) can lead to reduced or absent DPD activity, and individuals who are heterozygous or homozygous for these variations may have partial or complete DPD deficiency . Those with partial or complete DPD deficiency have a significantly increased risk of severe or even fatal drug toxicities when treated with fluoropyrimidines .
Biochemical Analysis
Biochemical Properties
Tegafur interacts with various enzymes and proteins in biochemical reactions. It is a prodrug of 5-FU, which inhibits thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis . This interaction disrupts the synthesis of DNA and purines in cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which can lead to cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its conversion to 5-FU . 5-FU inhibits TS, disrupting DNA synthesis . This inhibition can lead to cell death, providing the anticancer activity of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that the water solubility and permeability of this compound are concurrently enhanced when it is part of a cocrystal . This enhancement can lead to optimized pharmacokinetic characteristics with prolonged half-life and increased bioavailability compared with this compound itself .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, a study found that this compound administered at a dosage of 30 mg/kg showed a trend towards better outcomes in patients with stage II colorectal cancer .
Metabolic Pathways
This compound is involved in the pyrimidine pathway of metabolism . It interacts with the enzyme TS, which is crucial in this pathway . The inhibition of TS by 5-FU disrupts the synthesis of DNA and purines in cells .
Transport and Distribution
This compound is rapidly and well absorbed into the systemic circulation, reaching the peak plasma concentration within 1 to 2 hours of administration . The volume of distribution based on apparent volume of distribution and urinary excretion data of this compound is 16 L/m^2 .
Subcellular Localization
As a prodrug, this compound is metabolized into 5-FU, which then exerts its effects primarily in the nucleus of the cell, where it inhibits DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tegafur can be synthesized through several methods, including liquid-assisted grinding and neat grinding, which are mechanochemical synthesis techniques. These methods are favored for their high efficiency and low resource consumption .
Industrial Production Methods: In industrial settings, this compound is often produced through a series of chemical reactions involving the formation of cocrystals with compounds like 2,4-dihydroxybenzoic acid and p-nitrophenol. These cocrystals improve the solubility and bioavailability of this compound, making it more effective as a therapeutic agent .
Chemical Reactions Analysis
Types of Reactions: Tegafur undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic conversion into 5-fluorouracil, the active anticancer agent .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acids, bases, and organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yield and purity .
Major Products Formed: The primary product formed from the metabolic conversion of this compound is 5-fluorouracil. This compound inhibits thymidylate synthase, disrupting DNA synthesis and leading to the death of cancer cells .
Scientific Research Applications
Tegafur has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique properties and potential for forming cocrystals with other compounds. These studies aim to improve its solubility and bioavailability .
Biology: In biological research, this compound is used to study the mechanisms of cancer cell growth and proliferation. Its ability to inhibit DNA synthesis makes it a valuable tool for understanding cellular processes .
Medicine: Medically, this compound is used in combination therapies for the treatment of various cancers, including gastric, colorectal, and breast cancers. Its effectiveness in these treatments is enhanced by its conversion to 5-fluorouracil .
Industry: In the pharmaceutical industry, this compound is used to develop new anticancer drugs and treatment regimens. Its ability to form stable cocrystals with other compounds makes it a versatile component in drug formulation .
Comparison with Similar Compounds
Capecitabine: Another prodrug of 5-fluorouracil, capecitabine is used in the treatment of various cancers and is known for its oral bioavailability.
Uniqueness: Tegafur’s uniqueness lies in its ability to form stable cocrystals with other compounds, enhancing its solubility and bioavailability. This property makes it a valuable component in combination therapies and drug formulations .
Properties
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009966 | |
| Record name | Tegafur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |
| Record name | SID8139878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tegafur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The transformation of 2'-deoxyurindylate (dUMP) to 2'-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells. Thymidylate synthase catalyzes the conversion of dUMP to dTMP, which is a precursor of thymidine triphosphate (TTP), one of the four deoxyribonucleotides required for DNA synthesis. After administration into the body, tegafur is converted into the active antineoplastic metabolite, fluorouracil (5-FU). In tumour cells, 5-FU undergoes phosphorylation to form the active anabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP and reduced folate are bound to thymidylate synthase leading to formation of a ternary complex which inhibits DNA synthesis. In addition, 5-fluorouridine-triphosphate (FUTP) is incorporated into RNA causing disruption of RNA functions. | |
| Record name | Tegafur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17902-23-7, 82294-77-7 | |
| Record name | Tegafur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tegafur [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegafur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tegafur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEGAFUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
339.8-343.4 | |
| Record name | Tegafur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


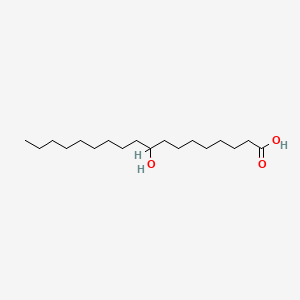
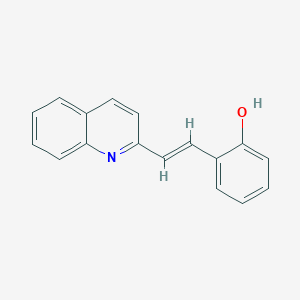
![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7772252.png)

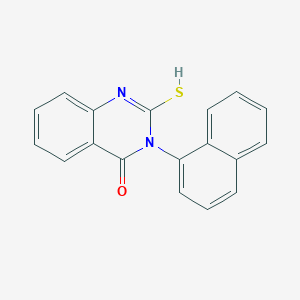
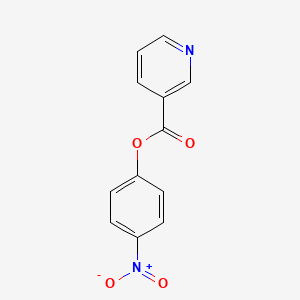
![5-(3,14-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B7772286.png)
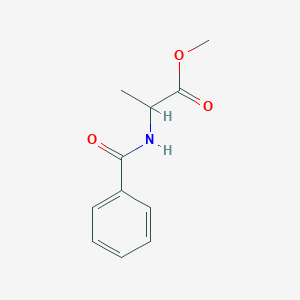
![{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B7772301.png)
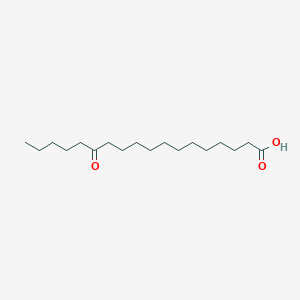
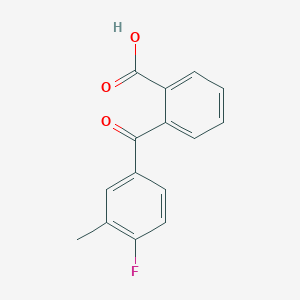
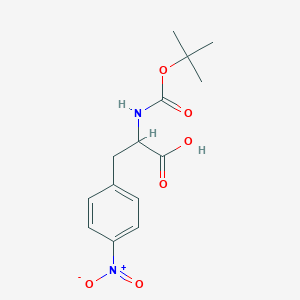
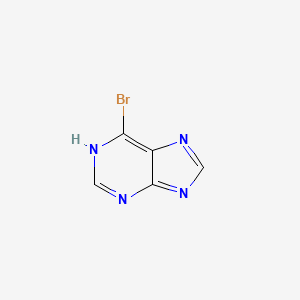
![2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7772337.png)
